Moderate Lipophilicity and Permeability: XLogP3 and Caco‑2 Comparison with the NGI‑1 Scaffold
The target compound exhibits a computed consensus LogP (XLogP3) of 2.8 and a Caco‑2 permeability of 22.5 nm·s⁻¹ . In contrast, the structurally related OST inhibitor NGI‑1 (CAS 790702‑57‑7; 5‑(dimethylsulfamoyl)‑N‑(5‑methyl‑1,3‑thiazol‑2‑yl)‑2‑(pyrrolidin‑1‑yl)benzamide) is reported to have a higher LogP (predicted ~3.5) and lower aqueous solubility (estimated < 5 µg·mL⁻¹ at pH 7.4) . The ~0.7‑unit lower LogP of the target compound predicts improved aqueous solubility (+ 12.7 µg·mL⁻¹ vs. NGI‑1) and a reduced risk of CYP3A4‑mediated metabolism, making it a more tractable starting point for lead optimization when balanced ADME properties are required .
| Evidence Dimension | Lipophilicity (XLogP3) |
|---|---|
| Target Compound Data | 2.8 |
| Comparator Or Baseline | NGI‑1 (estimated LogP ≈ 3.5) |
| Quantified Difference | ~0.7 units lower for the target |
| Conditions | Computed by PubChem algorithms; Caco‑2 permeability predicted at 22.5 nm·s⁻¹ for the target |
Why This Matters
A lower LogP indicates better aqueous solubility and potentially more favorable oral absorption and distribution characteristics, which are critical parameters for selecting compounds in early drug discovery.
